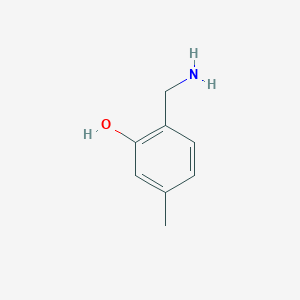

2-(Aminomethyl)-5-methylphenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

40680-68-0 |

|---|---|

分子式 |

C8H11NO |

分子量 |

137.18 |

IUPAC 名称 |

2-(aminomethyl)-5-methylphenol |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5,9H2,1H3 |

InChI 键 |

WNSXEDPCKDOJQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)CN)O |

规范 SMILES |

CC1=CC(=C(C=C1)CN)O |

其他CAS编号 |

40680-68-0 |

产品来源 |

United States |

Significance Within Organic Synthesis and Methodological Development

The reactivity of 2-(Aminomethyl)-5-methylphenol is primarily dictated by the interplay of its hydroxyl and aminomethyl functionalities. These groups allow for a variety of chemical transformations, making it a valuable starting material in organic synthesis.

One of the key synthetic routes to aminomethylated phenols is the Mannich reaction . This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the context of phenols, the aromatic ring is sufficiently activated to undergo electrophilic substitution. While specific literature on the direct Mannich synthesis of this compound is not abundant, the general methodology is well-established for structurally similar compounds. For instance, the reaction of a substituted phenol (B47542) with formaldehyde and an amine under controlled conditions yields the corresponding aminomethylphenol. kyushu-u.ac.jp

A more contemporary and versatile approach for the synthesis of aminomethylphenol derivatives is the Petasis borono-Mannich (PBM) reaction . This multicomponent reaction involves the coupling of an arylboronic acid, an amine, and a carbonyl compound. This method offers a high degree of flexibility and is often carried out under mild, catalyst-free conditions, representing a green and efficient synthetic strategy.

Furthermore, derivatives of this compound have been synthesized to explore their chemical and biological properties. For example, novel Schiff base derivatives have been prepared through the condensation of 2-amino-5-methylphenol (B193566) with various aldehydes. iajps.com In one study, a new tridentate ONO donor Schiff base was synthesized from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol, which was then used to form a Cobalt(II) complex. iajps.com Another research effort focused on the nucleophilic substitution reaction between 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole to produce a novel derivative. globalresearchonline.net These examples underscore the utility of the 2-aminophenol (B121084) core within this molecule for constructing more elaborate chemical structures.

A plausible synthetic pathway to this compound itself can be inferred from the synthesis of its derivatives. A common strategy involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of 2-amino-5-(aminomethyl)phenol (B1612312) derivatives has been achieved by the reduction of a 2-nitro-5-aminomethyl-phenol intermediate using hydrazine (B178648) hydrate (B1144303). google.com This suggests that this compound could be synthesized from a suitable nitrophenol precursor through a similar reduction step.

Role As a Privileged Phenol Amine Scaffold in Chemical Design

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 2-(Aminomethyl)-5-methylphenol structure embodies the key features of a phenol-amine scaffold, which is recognized for its potential in the design of bioactive compounds. researchgate.net

The phenol (B47542) group can act as both a hydrogen bond donor and acceptor, while the aminomethyl group provides a basic center that can engage in ionic interactions or further functionalization. The spatial arrangement of these two groups is crucial for defining the three-dimensional shape of molecules derived from this scaffold, which in turn governs their interaction with biological macromolecules.

While specific libraries of compounds based solely on this compound are not extensively documented in publicly available research, the broader class of aminomethylphenols is utilized in the construction of diverse molecular libraries for screening against various biological targets. The structural simplicity of this compound, combined with its potential for derivatization, makes it an attractive starting point for diversity-oriented synthesis. researchgate.net For example, the aminomethyl group can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the phenolic hydroxyl can be etherified or esterified, allowing for the systematic exploration of chemical space around the core scaffold.

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of Ligands Incorporating the 2-(Aminomethyl)-5-methylphenol Moiety

The design of ligands based on the this compound moiety primarily utilizes the reactivity of the aminomethyl (-CH₂NH₂) group. A prevalent synthetic strategy is the condensation reaction between this primary amine and a suitable carbonyl compound, such as an aldehyde or ketone, to form a Schiff base (or imine). This reaction is a cornerstone in forming polydentate ligands because the carbonyl precursor can be chosen to introduce additional donor atoms into the ligand framework.

Key synthetic principles include:

Schiff Base Condensation: The reaction of this compound with aldehydes or ketones is a straightforward method to create ligands with an imine (-N=CH-) linkage. The electronic and steric properties of the resulting ligand can be fine-tuned by selecting different carbonyl precursors. nih.gov

Mannich-type Reactions: While less common for this specific precursor, Mannich reactions can be employed to introduce aminomethyl functionalities onto phenol (B47542) rings, creating more complex ligand architectures.

Multicomponent Assembly: Larger, polydentate ligands can be assembled by reacting multiple equivalents of the aminophenol with a central molecular scaffold containing several carbonyl groups.

For example, reacting this compound with salicylaldehyde (B1680747) would produce a tridentate ligand capable of coordinating to a metal ion via the phenolic oxygen, the imine nitrogen, and the hydroxyl group of the salicylaldehyde moiety. Similarly, reactions with pyridine-2-carboxaldehyde would introduce a pyridine (B92270) nitrogen as a third donor site.

Formation and Characterization of Metal Complexes

Ligands derived from aminophenols form stable complexes with a variety of metal ions, which are typically characterized using techniques such as single-crystal X-ray diffraction, FTIR and UV-Vis spectroscopy, and magnetic susceptibility measurements.

Transition metal complexes featuring aminophenol-based ligands have been extensively studied. Copper(II) complexes, in particular, exhibit a range of coordination geometries and magnetic properties. While specific studies on ligands from this compound are limited, research on structurally related compounds provides significant insight.

For instance, the related ligand 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol forms both binuclear and trinuclear copper(II) complexes. nih.gov In the binuclear complexes, two distorted square-base pyramidal copper(II) centers are bridged by two phenoxo groups in an axial-equatorial fashion. nih.gov The coordination environment around the copper(II) ions in such complexes is often five-coordinate, typically adopting a square pyramidal or trigonal bipyramidal geometry. The catalytic activity of dinuclear copper(II) complexes in oxidation reactions, such as the biomimetic oxidation of 2-aminophenol (B121084), has also been demonstrated. indianchemicalsociety.com

Table 1: Selected Properties of a Trinuclear Copper(II) Complex with a Related Aminophenol Ligand

| Property | Observation |

|---|---|

| Complex | {[CuSL(Cl)]₂Cu}(PF₆)₂·H₂O |

| Ligand | 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methyl-6-(methylthio)phenol (HSL) |

| Cu(II) Centers | Three distinct coordination environments: two square base pyramidal and one distorted square planar. nih.gov |

| Magnetic Properties | DFT calculations indicate a ferromagnetic exchange interaction between adjacent copper centers. nih.gov |

Lanthanide ions are characterized by their large ionic radii and preference for hard donor atoms like oxygen, leading to high coordination numbers (typically 7 to 10). nih.govmdpi.com Ligands incorporating the aminophenol moiety are well-suited for coordinating lanthanides due to the presence of the phenolate (B1203915) oxygen donor.

Research on macrocyclic ligands that include bis(iminomethyl)phenol units demonstrates their ability to form stable, dinuclear lanthanide complexes. nih.gov In one such example, a macrocyclic ligand was used to synthesize complexes of the formula [Ln₂(L²)(MeOH)₂] (where Ln = La, Eu, Tb, Yb). nih.gov X-ray crystal structure analysis revealed that the lanthanide ions were seven-coordinated, adopting a distorted monocapped trigonal prismatic or octahedral geometry. nih.gov The bis(iminomethyl)phenol unit in these systems can also act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which is a critical feature for developing luminescent materials. tib.eursc.org

Specific Ligand Architectures and Their Coordination Behavior

The versatility of the this compound precursor allows for the construction of ligands with varying denticity and geometry, which in turn dictates their coordination behavior with metal ions.

Tridentate Schiff base ligands are readily synthesized from aminophenol precursors and are known to form stable mononuclear and binuclear complexes. nih.gov A common design involves the condensation of an aminophenol with an aldehyde containing a third donor atom, resulting in ligands with an NNO or ONO donor set.

For example, a Schiff base formed from 2-aminophenol and salicylaldehyde acts as a dianionic tridentate ligand, coordinating to a central Fe(III) ion through its two deprotonated phenolic oxygens and the azomethine nitrogen. mdpi.com In the resulting complex, two ligand molecules chelate the metal ion, leading to a distorted octahedral geometry. mdpi.com The coordination of the imine nitrogen is confirmed by a characteristic shift in its stretching frequency in the IR spectrum upon complexation. nih.gov Such ligands can enforce specific geometries on the metal center, influencing the electronic and magnetic properties of the complex.

Table 2: General Coordination Behavior of Tridentate Aminophenol Schiff Base Ligands

| Donor Set | Typical Precursors | Coordination Mode | Resulting Geometry (Example) |

|---|---|---|---|

| NNO | 2-Aminophenol derivative + Pyridine-2-carboxaldehyde | Meridional or Facial | Distorted Octahedral (with two ligands) |

| ONO | 2-Aminophenol derivative + Salicylaldehyde | Meridional or Facial | Distorted Octahedral (e.g., [Fe(L)₂]⁻) mdpi.com |

The design of acyclic, heptadentate ligands is of significant interest, particularly for coordinating lanthanide ions to create complexes with specific geometries, such as pentagonal bipyramidal. mdpi.comsciforum.net An N₅O₂ donor set, comprising five nitrogen atoms and two phenolate oxygens, is a promising candidate for achieving such geometries, which can enhance the magnetic anisotropy of certain lanthanide complexes. mdpi.comsciforum.net

While literature on N₅O₂ ligands derived specifically from this compound is scarce, synthetic strategies for analogous compounds have been developed. An optimized method for producing similar N₅O₂ aminophenols involves a multi-step process:

Synthesis of a central bis(aminomethyl)pyridine (B13446163) scaffold.

Functionalization of the terminal amines with pyridine-2-carboxaldehyde to form imines.

Reduction of the imines to secondary amines.

Final alkylation of the secondary amines with a substituted 2-(chloromethyl)phenol.

This synthetic route allows for the construction of a flexible yet pre-organized ligand framework capable of encapsulating a metal ion with seven donor atoms. mdpi.comsciforum.net A related unsymmetrical N₅O₂ heptadentate ligand was successfully used to synthesize a heterodinuclear Fe(III)-Zn(II) complex, demonstrating the capacity of these ligands to create complex biomimetic structures. nih.gov

In-depth Analysis of this compound in Coordination Chemistry

Comprehensive searches for scientific literature concerning the coordination chemistry of this compound have yielded no specific data for the requested sections on its use in phenoxy-imine ligands, the spectroscopic analysis of its metal complexes, or crystallographic studies of the resulting coordination compounds. The available research predominantly focuses on a related but structurally distinct compound, 2-Amino-5-methylphenol (B193566).

The user's request specified a detailed article on "this compound," structured around its role in forming phenoxy-imine ligands and the subsequent analysis of its metal complexes. This requires specific experimental data from the scientific literature, including synthetic procedures for ligands, spectroscopic evidence of complex formation (such as UV-Vis or NMR data), and crystallographic data detailing coordination modes and geometries.

Despite extensive and targeted searches, no studies matching these criteria for this compound could be located. The scientific literature is rich with information on phenoxy-imine ligands derived from various substituted phenols, including the isomeric compound 2-Amino-5-methylphenol. This latter compound readily undergoes condensation reactions with aldehydes to form Schiff base ligands, a common pathway to phenoxy-imine complexes. scbt.comglobalresearchonline.net However, this compound possesses a primary amine on a methylene (B1212753) (-CH2-) spacer, which differentiates its reactivity and steric profile from a primary amine directly attached to the aromatic ring.

General principles of coordination chemistry allow for postulation on how this compound could be used to form such ligands and complexes, but this would be speculative and would not meet the requirement for an article based on detailed research findings. The formation of a phenoxy-imine ligand from this compound would typically involve a condensation reaction between its aminomethyl group and an aldehyde or ketone. researchgate.netnih.gov

Subsequent sections of the proposed article would then rely on the existence of these complexes. Spectroscopic analysis, for instance, would involve techniques like UV-Visible spectroscopy to monitor the electronic transitions upon metal-ligand binding, often showing shifts in absorption bands as evidence of complex formation. researchgate.netlibretexts.orgdergipark.org.tr Nuclear Magnetic Resonance (NMR) spectroscopy would be used to elucidate the structure of the ligand and observe changes in chemical shifts of protons near the coordination sites upon interaction with a metal ion.

Similarly, crystallographic studies would require that researchers had successfully synthesized, isolated, and crystallized metal complexes of ligands derived from this compound. X-ray crystallography is the definitive method for determining the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), and the specific atoms of the ligand that are bonded to the metal (coordination modes). nih.govnih.govmdpi.com

As no publications containing this specific experimental data for this compound could be retrieved, it is not possible to construct the requested scientific article while adhering to the strict requirements for factual accuracy and focus solely on the specified compound.

Catalytic Applications and Mechanistic Investigations

Utilization as Precursors for Novel Catalyst Systems

The structure of 2-(Aminomethyl)-5-methylphenol, featuring both a phenolic hydroxyl group and a primary amine, makes it a viable candidate for synthesis into more complex ligand systems for catalysis.

Development of Non-Metallocene Catalysts

Non-metallocene catalysts have garnered significant attention due to their high thermal stability and versatility in polymerizing olefins. mdpi.com These catalysts often feature ligands with N,O-bidentate or tridentate coordination sites. While there is a lack of specific studies detailing the use of this compound as a precursor for non-metallocene catalysts, its structural isomer, 2-Amino-5-methylphenol (B193566), is utilized in the synthesis of novel non-metallocene catalysts bearing phenoxy-imine ligands. sigmaaldrich.comsigmaaldrich.comscbt.com The synthesis of such catalysts typically involves the reaction of the aminophenol derivative to form a Schiff base, which then coordinates with a transition metal center. sigmaaldrich.com Given its constituent functional groups, this compound could theoretically be used to create analogous ligand structures, although such applications are not currently documented in the reviewed literature.

Application in Phenoxy-Imine Catalysis

Phenoxy-imine ligands are a cornerstone of many non-metallocene catalyst systems. These ligands are typically synthesized from phenols, amines, and carbonyl compounds. The compound 2-Amino-5-methylphenol is explicitly mentioned as a building block for creating phenoxy-imine ligands used in ethylene (B1197577) polymerization. sigmaaldrich.comsigmaaldrich.com The resulting catalysts exhibit good thermal stability and can produce polyethylene (B3416737) with a range of properties. While this compound also possesses the necessary amine and phenol (B47542) groups, its application in forming phenoxy-imine catalysts has not been specifically reported. The additional methylene (B1212753) group in the aminomethyl substituent would alter the geometry and electronic properties of the resulting ligand compared to those derived from 2-Amino-5-methylphenol, potentially impacting catalytic activity and polymer characteristics.

Role in Homogeneous and Heterogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. rsc.org Homogeneous catalysts are in the same phase, offering high activity and selectivity, while heterogeneous catalysts exist in a different phase, allowing for easy separation and recycling. rsc.orgnih.gov

Derivatives of aminomethylphenol can be adapted for either catalytic approach. In a homogeneous system, a metal complex of a ligand derived from this compound would be soluble in the reaction medium. For heterogeneous applications, the aminomethyl group provides a reactive handle to graft the molecule onto a solid support, such as polystyrene. nih.gov This immobilization creates a heterogeneous catalyst that combines the specific reactivity of the aminomethylphenol moiety with the practical advantages of easy recovery and reuse. nih.gov Although this is a known strategy for related primary amines, specific examples of this compound being used as a heterogeneous catalyst were not found.

Catalytic Activity in Specific Organic Transformations

The functional groups within this compound suggest its potential utility in various organic reactions, particularly after modification or coordination to a metal center.

Intermediates in Stereoselective Synthesis

Aminomethylphenol structures can be incorporated into chiral auxiliaries or ligands for asymmetric catalysis. nih.gov The development of stereoselective synthesis is crucial for producing optically pure compounds, particularly in the pharmaceutical industry. nih.gov For example, primary amino acids have been supported on aminomethylated polystyrene to create heterogeneous catalysts for asymmetric rearrangement reactions, achieving good enantioselectivities. nih.gov While this demonstrates the potential of the aminomethyl functional group in chiral catalysis, there is no specific research detailing the use of this compound as an intermediate or ligand in stereoselective synthesis.

Redox Catalysis and Electrocatalytic Applications

Phenol-containing ligands can be "non-innocent," meaning they can actively participate in redox reactions by being oxidized to phenoxyl radicals. mdpi.com This property is valuable in designing catalytic cycles for various transformations. Transition metal complexes with redox-active ligands are employed in catalysis and organic synthesis. mdpi.commdpi.com Electrocatalysis, which uses a mediator to shuttle electrons, can also employ such complexes to overcome issues like electrode passivation during the oxidation of amines. mdpi.com While the phenol group in this compound could potentially engage in such redox activity, no studies were found that investigate the redox or electrocatalytic properties of this specific compound or its metal complexes.

Integration with Advanced Catalytic Supports

The unique molecular structure of this compound allows for its effective integration with sophisticated materials, transforming them into highly efficient and selective catalytic systems. The aminomethyl group can form covalent bonds or coordinate with various surfaces, while the phenolic hydroxyl group can participate in catalytic reactions or further functionalization.

Functionalization of Modified Electrodes for Catalysis

At present, there is a notable absence of specific research literature detailing the direct application of this compound in the functionalization of modified electrodes for catalytic purposes. While the modification of electrodes with organic molecules containing amine and phenol groups is a well-established strategy in electrocatalysis, the specific use of this compound has not been documented in available scientific reports. The exploration of its potential in this area remains an open avenue for future research.

Node Modification of Metal-Organic Frameworks (MOFs) for Enhanced Catalytic Performance

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The nodes of MOFs can be functionalized post-synthetically to introduce or enhance catalytic activity. The aminomethyl and phenol groups of this compound make it a candidate for such modifications.

However, a comprehensive review of the current scientific literature does not reveal specific instances of this compound being used for the node modification of MOFs to improve catalytic performance. Post-synthetic modification (PSM) is a common technique to introduce functional groups into MOFs, and compounds with amine functionalities are frequently employed for this purpose. These modifications can enhance catalytic activity by introducing basic sites, chelating new metal centers, or creating specific active sites. While the potential for using this compound in this context is theoretically plausible, experimental validation and detailed studies are yet to be reported. The application of this specific compound in MOF catalysis is an area that warrants further investigation.

Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl 5 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

One-dimensional NMR provides fundamental information about the structure of 2-(Aminomethyl)-5-methylphenol. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms and their respective types (e.g., aromatic, aliphatic, methyl).

For this compound, the aromatic protons typically appear in the range of 6.5–7.5 ppm. The benzylic protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet at approximately 3.8–4.2 ppm, while the methyl group (-CH₃) attached to the ring would show a singlet around 2.2–2.4 ppm. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are often broad singlets and their chemical shifts can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the aromatic carbons resonate between 110 and 160 ppm. The benzylic carbon of the aminomethyl group is anticipated around 45–50 ppm, and the methyl carbon should appear at approximately 20–25 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ar-H | 6.5 - 7.5 | - | d, dd |

| -CH₂- | 3.8 - 4.2 | 45 - 50 | s |

| -CH₃ | 2.2 - 2.4 | 20 - 25 | s |

| -NH₂ | Variable (broad) | - | s |

| -OH | Variable (broad) | - | s |

| Ar-C | - | 110 - 140 | - |

| Ar-C-O | - | 150 - 160 | - |

| Ar-C-CH₂ | - | 125 - 135 | - |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR and in elucidating the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between the aromatic protons that are adjacent to each other on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. nih.gov This is crucial for definitively assigning the ¹³C signals for the methyl, aminomethyl, and aromatic C-H groups.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic ring. nih.govresearchgate.net The spectrum of this compound is expected to show two main absorption bands, similar to other substituted phenols. spcmc.ac.in

The primary absorption band (E2-band), typically found at shorter wavelengths (around 200-230 nm), and a secondary band (B-band), at longer wavelengths (around 270-290 nm), are characteristic of the benzene (B151609) chromophore. spcmc.ac.in The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methyl (-CH₃) groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. spcmc.ac.in

Table 2: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Primary (E2-band) | ~220 - 240 | π→π |

| Secondary (B-band) | ~275 - 295 | π→π |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

For this compound, the IR spectrum would display a broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine are also expected in this region, typically as two distinct peaks for the symmetric and asymmetric stretches.

The C-H stretching vibrations of the aromatic ring and the methyl and aminomethyl groups are observed around 2850–3100 cm⁻¹. Aromatic C=C stretching vibrations give rise to characteristic absorptions in the 1450–1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the C-N stretching of the amine will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the aromatic ring often gives a strong signal in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) | IR |

| N-H (Amine) | Stretching | 3300 - 3500 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-O (Phenol) | Stretching | 1200 - 1260 | IR |

| C-N (Amine) | Stretching | 1020 - 1250 | IR |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Due to the polar nature of the hydroxyl and amino groups, this compound is not sufficiently volatile for direct analysis by gas chromatography. researchgate.net Therefore, a derivatization step is typically required to increase its volatility and thermal stability. mdpi.com A common derivatization method is silylation, where the active hydrogens of the -OH and -NH₂ groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netunina.it

The resulting TMS derivative can be readily analyzed by GC-MS. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the loss of a methyl group from the TMS moiety (a fragment at M-15) is a characteristic fragmentation pathway for TMS derivatives. The cleavage of the benzylic C-C bond would also be an expected fragmentation pathway.

Table 4: Expected GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Expected Observation |

|---|---|

| Derivatization Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Molecular Ion Peak (M⁺) of di-TMS derivative | m/z = 281 |

| Key Fragmentation Ions (m/z) | M-15 (loss of CH₃ from TMS), benzylic cleavage fragments |

Compound Index

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the confident elucidation of its elemental formula. For the compound this compound, the theoretical exact mass can be calculated based on its chemical formula, C₈H₁₁NO.

The theoretical monoisotopic mass is determined by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculation provides a highly precise value that can be used to identify the compound in an HRMS analysis. However, a review of scientific databases reveals a lack of published experimental HRMS data for this compound to confirm this theoretical value. Such experimental data would typically be presented as a measured m/z (mass-to-charge ratio) value, which would be compared against the calculated value to confirm the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO |

| Theoretical Monoisotopic Mass | 137.084064 g/mol |

| Theoretical Average Molecular Weight | 137.182 g/mol |

Note: Data is calculated based on the chemical formula and has not been experimentally verified through published HRMS studies.

Single Crystal X-ray Diffraction (SCXRD) Studies

Despite the utility of this technique, dedicated SCXRD studies for this compound have not been found in the published literature. Therefore, a definitive experimental determination of its molecular geometry and crystal packing is not available. The following sections describe the type of information that would be obtained from such a study.

An SCXRD analysis would provide the precise coordinates of each atom in the this compound molecule. From these coordinates, key geometric parameters such as bond lengths, bond angles, and torsion angles could be determined. This data would reveal the conformation of the aminomethyl side chain relative to the phenol ring and any potential intramolecular hydrogen bonding between the hydroxyl and amino groups. Without experimental data, any discussion of the molecular geometry remains theoretical.

Table 2: Expected Parameters from a Hypothetical SCXRD Study of this compound

| Geometric Parameter | Description |

|---|---|

| Bond Lengths | Distances between covalently bonded atoms (e.g., C-C, C-O, C-N). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-N-H). |

| Torsion Angles | Dihedral angles describing the rotation around a chemical bond. |

Beyond the structure of a single molecule, SCXRD elucidates the supramolecular architecture, revealing how molecules interact with each other in the solid state. For this compound, the presence of both a hydroxyl (hydrogen bond donor and acceptor) and an amino group (hydrogen bond donor and acceptor) suggests that hydrogen bonding would be a dominant intermolecular force.

These interactions, along with weaker forces like π-π stacking between the aromatic rings, would govern the crystal packing. An analysis of the crystal structure would identify these specific interactions and describe the resulting three-dimensional network. As no crystal structure has been published for this compound, a detailed analysis of its supramolecular chemistry is not possible.

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical framework to understand the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 2-(Aminomethyl)-5-methylphenol, DFT calculations would be instrumental in predicting its molecular geometry, orbital energies, and various reactivity descriptors. These calculations help in understanding the distribution of electrons within the molecule and how it might interact with other chemical species.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the calculation of these orbitals would provide valuable information about its electronic transitions and reactivity patterns.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, such as the aminomethyl group in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves studying the different possible conformations and their relative energies to identify the most stable structures. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of all possible conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Molecular Electrostatic Potential (MESP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. For this compound, regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, would indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential would suggest sites for nucleophilic attack. This mapping provides a visual guide to the molecule's intermolecular interaction patterns.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational chemistry allows for the prediction of a molecule's reactivity and the selectivity of its reactions. By calculating various reactivity descriptors derived from quantum chemical methods, such as Fukui functions and local softness, it is possible to identify which atoms in this compound are most likely to participate in different types of chemical reactions. This predictive modeling can guide synthetic efforts and help in understanding reaction mechanisms.

Computational Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of this compound, theoretical spectra can be generated. These simulated spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

In the absence of specific studies on this compound, the principles outlined above represent the types of computational investigations that would be necessary to build a comprehensive understanding of its chemical and physical properties.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-(Aminomethyl)-5-methylphenol from complex mixtures prior to its detection and quantification. The choice of chromatographic method depends on the analyte's physicochemical properties, the sample matrix, and the required analytical performance.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development typically involves optimizing the separation on a reverse-phase (RP) column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The development of an HPLC method for this compound would involve a systematic approach to select and optimize key parameters. A common mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the analyte is in a consistent ionic form, which improves peak shape and retention time reproducibility. sielc.com Detection is frequently performed using an ultraviolet (UV) detector, as the phenolic ring provides strong chromophoric activity. osha.govepa.gov

Method validation is a critical step to ensure the reliability of the analytical data. According to guidelines from regulatory bodies, validation includes the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Aminophenol Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm |

This table presents typical starting conditions for method development.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the rapid analysis of this compound, a UHPLC method can be developed by transferring and adapting a validated HPLC method. The use of smaller particle columns leads to higher separation efficiency, allowing for shorter column lengths and/or higher flow rates without sacrificing resolution. sielc.com This results in a substantial reduction in analysis time and solvent consumption, making UHPLC a cost-effective and high-throughput alternative. sielc.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar compound with low volatility due to the presence of hydroxyl and amino functional groups, making it unsuitable for direct GC analysis. thermofisher.com These polar groups can cause poor peak shape and adsorption onto the GC column. thermofisher.com

To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable derivative. semanticscholar.org This process involves reacting the active hydrogens in the hydroxyl and amino groups with a derivatizing reagent. semanticscholar.orggcms.cz Common derivatization strategies for phenolic and amine compounds include:

Silylation: This is a widely used technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group. thermofisher.comresearchgate.net

Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form ether derivatives, which are particularly suitable for sensitive detection by an electron capture detector (ECD). epa.gov

Once derivatized, the compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer. thermofisher.comepa.gov

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, providing a highly effective tool for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples an HPLC or UHPLC system with a mass spectrometer. rsc.org This combination is ideal for the analysis of this compound in complex matrices, as it provides not only retention time data but also molecular weight and structural information from the mass spectrum. mdpi.com

In LC-MS analysis, the effluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for polar compounds like this compound. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often used, where specific precursor-to-product ion transitions are monitored, significantly enhancing selectivity and reducing matrix interference. mdpi.comresearchgate.net It is important to note that for accurate quantification, the use of authentic metabolite reference standards is crucial, as relying on the parent compound can lead to significant under- or overestimation. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 138.2 (M+H)⁺ |

| Product Ion (m/z) | 121.1 |

| Collision Energy | Optimized for specific instrument |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

Parameters are illustrative and require optimization for the specific instrument and compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net As with GC analysis, derivatization of this compound is a prerequisite to increase its volatility.

Following separation on the GC column, the derivatized analyte enters the MS ion source, where it is typically ionized by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected by the mass analyzer. whitman.edu The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for definitive identification. libretexts.orglibretexts.org For instance, amines often undergo alpha-cleavage adjacent to the nitrogen atom, while aromatic compounds tend to show a strong molecular ion peak. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. whitman.edu

Table 3: Common Mass Fragments in GC-MS of Related Structures

| Compound Class | Typical Fragmentation Behavior |

|---|---|

| Alkyl-substituted Phenols | Strong molecular ion peak. Loss of alkyl groups. |

| Aliphatic Amines | Alpha-cleavage next to the C-N bond is dominant. Molecular ion peak is an odd number if it contains one nitrogen atom. |

| Aromatic Compounds | Stable structure leads to a strong molecular ion peak. |

This table describes general fragmentation patterns observed for related chemical classes.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely employed for the quantitative analysis of phenolic compounds due to their simplicity, cost-effectiveness, and reliability. These techniques are based on the principle that molecules absorb light at specific wavelengths in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

Direct UV-Vis spectrophotometry can be utilized for the quantification of this compound by measuring its absorbance at a specific wavelength. However, the presence of other absorbing species in a complex matrix can lead to spectral overlap and interference, reducing the accuracy of the method. ijset.inej-eng.orgwustl.edumdpi.com

To overcome the limitations of direct spectrophotometry, derivative spectrophotometry offers a powerful alternative for resolving overlapping spectra. rsc.orguobaghdad.edu.iq This technique involves the mathematical differentiation of the zero-order absorption spectrum, which can separate the spectral signals of the analyte from interfering substances. The zero-crossing technique in derivative spectrophotometry is particularly useful for the analysis of two-component mixtures. rsc.org

Colorimetric methods represent another spectrophotometric approach where the target analyte reacts with a chromogenic reagent to produce a colored product, which is then measured. For instance, aminophenol isomers can be detected and differentiated using colorimetric methods based on their effect on the absorption spectrum of a reagent like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in the presence of a peroxidase-like catalyst. rsc.org While a specific colorimetric reagent for this compound is not extensively documented, methods developed for similar phenolic compounds can be adapted. For example, the reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent is a classic method for the determination of certain phenols.

The performance of a hypothetical spectrophotometric method for the quantification of this compound is summarized in the table below, based on typical values for phenolic compound analysis.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 275 nm (Hypothetical) | N/A |

| Linear Range | 1 - 20 µg/mL | uobaghdad.edu.iq |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | rsc.org |

| Molar Absorptivity (ε) | 1500 - 3000 L·mol⁻¹·cm⁻¹ | N/A |

| Correlation Coefficient (R²) | > 0.999 | uobaghdad.edu.iq |

Electrochemical Detection Strategies

Electrochemical methods provide a highly sensitive and selective platform for the detection of electroactive compounds like this compound. These techniques are based on the measurement of the electrical signal (current or potential) generated by the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques , such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used for the analysis of phenolic compounds. analchemres.orgijnc.ir These methods can provide information about the redox properties of the analyte and can be used for its quantification. The sensitivity and selectivity of voltammetric sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials, polymers, or enzymes. mdpi.comnih.gov

For instance, electrodes modified with carbon nanotubes, graphene, or conducting polymers can increase the electroactive surface area and facilitate electron transfer, leading to lower detection limits. mdpi.comnih.gov Molecularly imprinted polymers (MIPs) can also be used to create selective recognition sites for the target analyte on the electrode surface, thereby improving the selectivity of the sensor. rsc.org

The electrochemical oxidation of the phenolic hydroxyl group and the amino group of this compound can be exploited for its detection. The table below illustrates the potential performance characteristics of an electrochemical sensor for this compound, based on data from similar phenolic analytes.

| Parameter | Value | Reference |

| Technique | Differential Pulse Voltammetry (DPV) | mdpi.com |

| Working Electrode | Glassy Carbon Electrode modified with a nanocomposite | nih.gov |

| Linear Range | 0.05 - 100 µM | ijnc.ir |

| Limit of Detection (LOD) | 0.01 µM | nih.gov |

| Recovery in Real Samples | 95 - 105% | nih.gov |

| Response Time | < 5 minutes | N/A |

Development of Automated and High-Throughput Screening Platforms

The need for rapid and cost-effective analysis of a large number of samples has driven the development of automated and high-throughput screening (HTS) platforms. These platforms integrate robotics, microfluidics, and sensitive detection systems to automate the entire analytical workflow, from sample preparation to data analysis. nih.govlabmanager.comsciencedaily.comsynplechem.com

HTS platforms based on microplate assays are particularly well-suited for the screening of phenolic compounds. nih.gov These assays can be adapted for the colorimetric or fluorometric detection of this compound. For example, a 96-well or 384-well microplate can be used to perform a large number of reactions simultaneously, with the absorbance or fluorescence being read by an automated plate reader. nih.gov

The development of such platforms for this compound would involve the optimization of the reaction conditions (e.g., reagent concentrations, incubation time, and temperature) and the validation of the assay performance in terms of accuracy, precision, and robustness. These automated systems can significantly increase the sample throughput, making them ideal for applications such as environmental monitoring of numerous water samples or the screening of chemical libraries for compounds with specific biological activities. nih.gov

The key features and potential applications of an automated HTS platform for this compound are outlined in the table below.

| Feature | Description | Potential Application |

| Automation | Robotic liquid handling for sample and reagent dispensing. | Routine quality control of industrial effluents. |

| Miniaturization | Use of microplates (96, 384, or 1536-well) to reduce reagent consumption. | High-throughput screening of environmental samples for contamination. |

| Detection Mode | Absorbance, fluorescence, or luminescence measurements. | Screening of chemical libraries for inhibitors or activators of enzymes that metabolize phenolic compounds. |

| Data Processing | Automated data acquisition and analysis software. | Rapid assessment of the efficacy of water treatment processes for the removal of phenolic pollutants. |

Fundamental Research into Biological Activities and Mechanisms

Elucidation of Antimicrobial Action Mechanisms for Derivatives

Derivatives of phenolic compounds, including those related to 2-(Aminomethyl)-5-methylphenol, exhibit significant antimicrobial properties. researchgate.netresearchgate.net Their mechanisms of action are multifaceted, primarily targeting microbial cell structures and metabolic pathways.

One of the primary mechanisms involves the disruption of the microbial cell membrane. The lipophilic nature of these phenolic derivatives allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This integration can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions and ATP. mdpi.commdpi.com For example, compounds like thymol (B1683141) and carvacrol, which share structural similarities, are known to increase membrane fluidity and disrupt the proton motive force, ultimately leading to cell death. mdpi.comnih.gov Some derivatives cause conformational changes in membrane proteins, further impairing membrane function. nih.gov

In addition to direct membrane damage, some phenolic derivatives can inhibit key cellular processes. Mechanistic studies have shown that certain compounds can cause non-specific inhibition of DNA, RNA, and protein synthesis. nih.gov For fungi, the mechanism can involve the inhibition of enzymes crucial for cell wall synthesis, such as 1,3-β-D-glucan synthase, or enzymes involved in ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com Some 2-allylphenol (B1664045) derivatives have been found to inhibit both the normal and alternative respiratory pathways in fungi like Botrytis cinerea. nih.gov The presence and position of functional groups, such as hydroxyl and prenyl groups, are crucial for this antimicrobial action. mdpi.com

Research has also explored the activity of these compounds against resistant microbial strains. For instance, chlorothymol, a chlorinated derivative of a related phenol (B47542), has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation. nih.gov The antimicrobial efficacy is often enhanced when the phenolic ligand is coordinated with metal ions. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenolic Derivatives Against Various Microbes This table is illustrative and compiles data for representative phenolic compounds to demonstrate typical antimicrobial activity ranges.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chlorothymol | MRSA JE2 | 32 | nih.gov |

| Chlorothymol | sarA mutant | 32 | nih.gov |

| Xanthorrizol | Methicillin-resistant staphylococci | 16-32 | nih.gov |

| 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol | Methicillin-resistant staphylococci | 16-32 | nih.gov |

| Xanthorrizol | Vancomycin-resistant enterococci | 16-32 | nih.gov |

| 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol | Vancomycin-resistant enterococci | 16-32 | nih.gov |

Investigation of Antioxidant Activity and Radical Scavenging Pathways

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Derivatives of this compound are investigated for these properties through various in vitro models. nih.govresearchgate.net The primary radical scavenging mechanisms for phenolic antioxidants are hydrogen atom transfer (HAT) and single electron transfer (SET). The efficiency of these pathways is largely determined by the structure of the phenol, particularly the bond dissociation enthalpy (BDE) of the phenolic O-H group and the ionization potential (IP). nih.govnih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging capacity of these compounds. nih.govmdpi.com In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies on various aminomethyl derivatives of phenols have demonstrated significant radical-scavenging activity. nih.govresearchgate.net For example, a Mannich base derivative with an octylaminomethyl group was found to possess notable radical-scavenging ability. nih.gov

Beyond direct radical scavenging, some derivatives also exhibit antioxidant effects through metal chelation. nih.gov By binding to transition metal ions like Fe²⁺, these compounds can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. The stability of the resulting phenoxyl radical is also a key factor; a more stable radical is less likely to propagate oxidative chain reactions. nih.gov This stability is often enhanced by resonance delocalization across the aromatic ring. nih.gov The antioxidant activity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov

Table 2: Antioxidant Activity of Representative Phenolic Compounds This table presents data for related phenolic structures to illustrate common findings in antioxidant research.

| Compound/Essential Oil | Assay/Parameter | Result | Reference |

|---|---|---|---|

| Oregano EO (69.2% Carvacrol) | Apparent kinh (M⁻¹s⁻¹) | (1.3 ± 0.1) × 10⁴ | nih.gov |

| Thyme EO (33.9% Carvacrol) | Apparent kinh (M⁻¹s⁻¹) | (1.5 ± 0.3) × 10⁴ | nih.gov |

| Clove EO (80.8% Eugenol) | Apparent kinh (M⁻¹s⁻¹) | (5.0 ± 0.1) × 10³ | nih.gov |

| p-Cresol (B1678582) dimer (2a) | Stoichiometric number (n) | 3.0 | nih.gov |

| p-Methoxyphenol dimer (2b) | Stoichiometric number (n) | 2.8 | nih.gov |

Molecular-Level Studies of Enzyme Inhibition

Research into the derivatives of this compound often includes molecular-level investigations of their interactions with specific enzymes. These studies utilize enzyme kinetics and computational methods like molecular docking to elucidate the mode of inhibition.

Kinetic studies are performed to determine the type of enzyme inhibition, such as competitive, non-competitive, or mixed-type. researchgate.netnih.govmdpi.com For instance, certain derivatives have been found to act as competitive inhibitors of α-amylase and acetylcholinesterase, while exhibiting non-competitive inhibition against α-glucosidase and butyrylcholinesterase. researchgate.net A competitive inhibitor typically binds to the active site of the enzyme, preventing the substrate from binding. A non-competitive inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. washington.edu

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (the inhibitor) within the active site of a target protein (the enzyme). nih.govnih.govmdpi.com These studies can identify crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the inhibitor and amino acid residues in the enzyme's active site. researchgate.netmdpi.com For example, docking studies of phenol derivatives with tyrosinase have helped to discern whether a molecule acts as a substrate or an inhibitor, showing that while they can fit into the binding pocket, they may only be catalyzed in one form of the enzyme (e.g., the oxy form) and act as inhibitors in another (e.g., the met form). nih.gov Similarly, docking has been used to study the interaction of methylthiomorpholin phenols with angiotensin-converting enzyme (ACE), revealing favorable interactions within the enzyme's active site. nih.gov

The covalent attachment of phenolic compounds to reactive nucleophilic sites (such as free amino and thiol groups) on enzymes can also lead to irreversible inhibition. nih.gov

Table 3: Enzyme Inhibition and Molecular Docking Data for Phenolic Derivatives This table is a representative compilation of data for various phenolic inhibitors to demonstrate the scope of molecular-level studies.

| Compound | Target Enzyme | Inhibition Data (IC₅₀ or Mode) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound 21 | Urease | IC₅₀ = 16.29 ± 1.1 µM | - | researchgate.net |

| Compound 18 | Anti-inflammatory target | IC₅₀ = 5.6 ± 2.6 µg/mL | - | researchgate.net |

| Compound 2f | Lipoxygenase-5 (LOX-5) | - | -55.62 | mdpi.com |

| Zileuton (Reference) | Lipoxygenase-5 (LOX-5) | - | -40.22 | mdpi.com |

| Compound 5b | E. coli MurB | - | -8.14 | mdpi.com |

| Compound 5k | C. albicans CYP51 | - | -9.04 | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological effects. These studies systematically modify the molecule and assess how these changes affect antimicrobial, antioxidant, or enzyme-inhibiting activities.

SAR analyses have delineated several key structural requirements for the biological activity of phenolic compounds. nih.gov For antimicrobial activity, the number and position of hydroxyl groups on the aromatic ring are critical. mdpi.com For instance, the presence of substituents like halogens (chloro, bromo) or a nitro group can significantly enhance antifungal activity. nih.gov In one study, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic compounds tested. nih.gov The addition of an allyl group can also increase potency against certain bacteria and fungi. nih.gov

In the context of enzyme inhibition, SAR studies have revealed that specific functional groups at particular positions are essential for activity. For example, in a series of 3-thiazolyl coumarins, a methoxy (B1213986) group at the meta position and a hydroxyl group at the para position were found to be crucial for anti-inflammatory activity. researchgate.net The replacement of these groups with others, such as acetylated or benzylated hydroxy groups, led to a loss of activity. researchgate.net Similarly, for urease inhibition, the presence and position of fluoro, chloro, hydroxyl, and methoxy groups on the aryl ring play an important role. researchgate.net

For antioxidant activity, SAR studies have identified that a catechol or pyrogallol (B1678534) structure in the B ring of flavonoids is a key requirement for high radical scavenging reactivity. nih.gov The presence of bulky substituents near the phenolic hydroxyl group can also influence activity by affecting the stability of the resulting phenoxyl radical. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-5-methylphenol in laboratory settings?

- Methodology : Acid-catalyzed condensation is a common approach, as demonstrated in the synthesis of structurally similar compounds. For example, 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol was synthesized via condensation of 1-naphthaldehyde with 6-amino-p-cresol under acidic conditions, yielding a crystalline product suitable for X-ray analysis . Researchers should optimize reaction stoichiometry, temperature (e.g., 60–80°C), and catalyst type (e.g., acetic acid) to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Handling : Use impervious gloves, respiratory protection (e.g., N95 masks), and work in fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at room temperature. Avoid exposure to moisture or direct sunlight to prevent decomposition .

- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical disposal protocols .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Key Techniques :

- HPLC : Quantify purity (≥97%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, comparing peaks to reference data (e.g., proton environments near -NH and -OH groups) .

- Melting Point Analysis : Verify consistency with literature values (e.g., ~127–133°C for related analogs) .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives, and how do these affect material properties?

- Structural Insights :

- Hydrogen Bonding : Intramolecular O–H⋯N bonds form S(5) ring motifs, while intermolecular O–H⋯O interactions (O⋯O distance: 2.916 Å) create chain-like networks .

- π-π Stacking : Central aromatic systems participate in π-π interactions (Cg⋯Cg distances: 3.336–3.491 Å), influencing crystallinity and thermal stability .

- Implications : These interactions enhance structural rigidity, making derivatives suitable for optoelectronic applications (e.g., solar cell materials) .

Q. How do researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Conflict Resolution Strategies :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm bond assignments. For example, discrepancies in H NMR shifts due to solvent effects can be resolved by repeating experiments in deuterated DMSO .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .

- Batch Consistency : Replicate syntheses under identical conditions to identify outliers caused by impurities or side reactions .

Q. What strategies optimize the hydrogen-bonding network in this compound derivatives for specific applications?

- Design Principles :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to enhance hydrogen-bond acceptor strength, improving molecular recognition in sensor design .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize hydrogen-bonded assemblies during crystallization .

- Co-crystallization : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to engineer supramolecular architectures for catalytic or drug-delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。